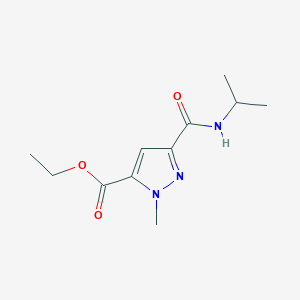![molecular formula C33H32N6O B454859 (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454859.png)
(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule It features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with pyrazolyl groups and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4H-chromene-3-carbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Amines and other reduced forms of the original compound.
Substituted derivatives: Compounds with various substituents replacing the amino group.
科学的研究の応用
(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to bind to specific sites on these targets, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
2-amino-4H-chromene derivatives: Compounds with similar chromene cores but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.
Uniqueness
- The combination of chromene and pyrazole moieties in (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile provides unique structural and electronic properties, making it distinct from other compounds.
特性
分子式 |
C33H32N6O |
|---|---|
分子量 |
528.6g/mol |
IUPAC名 |
(8E)-2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-8-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C33H32N6O/c1-20-28(22(3)38(36-20)25-13-7-5-8-14-25)18-24-12-11-17-27-31(29(19-34)33(35)40-32(24)27)30-21(2)37-39(23(30)4)26-15-9-6-10-16-26/h5-10,13-16,18,31H,11-12,17,35H2,1-4H3/b24-18+ |
InChIキー |
XSDNJIUICARRNJ-HKOYGPOVSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C3CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N |
異性体SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/3\CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C3CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B454777.png)
![butyl 4-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B454779.png)
![methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454780.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454782.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454785.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B454787.png)
![5-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454788.png)
![N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B454789.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454791.png)
![N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B454793.png)
![2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454795.png)
![ethyl 4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B454796.png)

